2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride
CAS No.: 2460754-48-5
Cat. No.: VC4560736
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460754-48-5 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.67 |
| IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H |
| Standard InChI Key | YZMSIRJVZKUMRY-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C1=O)CNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The core structure of 2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one hydrochloride consists of a partially saturated 2,7-naphthyridine system. The bicyclic framework incorporates a ketone group at position 1 and a methyl group at position 2, with the hydrochloride salt enhancing solubility for experimental applications. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride | |
| Molecular Formula | C₉H₁₃ClN₂O | |
| Molecular Weight | 200.67 g/mol | |
| SMILES Notation | CN1C=CC2=C(C1=O)CNCC2.Cl | |
| InChI Key | YZMSIRJVZKUMRY-UHFFFAOYSA-N |
X-ray crystallography and NMR spectroscopy have resolved the compound’s conformation, confirming the chair-like geometry of the tetrahydro ring and the planar arrangement of the naphthyridine moiety . The hydrochloride counterion forms hydrogen bonds with the ketone oxygen, stabilizing the crystal lattice.
Solubility and Stability
While solubility data remain unpublished, the hydrochloride salt’s ionic nature suggests moderate aqueous solubility, typical of similar heterocyclic ammonium salts . Stability studies indicate decomposition above 250°C, with hygroscopicity requiring anhydrous storage conditions.
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically begins with 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, which undergoes nucleophilic substitution with primary or secondary amines under controlled conditions . A notable rearrangement pathway, elucidated by Nedyalkova et al. (2024), proceeds as follows:
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Amine Substitution: Cyclic amines (e.g., azepane) displace the chlorine atom at position 3.
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Ring Contraction: The intermediate undergoes a Smiles rearrangement, forming a six-membered lactam ring.
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Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .
Optimal conditions require:
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Reaction temperatures between 80–120°C
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Polar aprotic solvents (e.g., DMF, DMSO)
Industrial-Scale Production
Industrial protocols emphasize green chemistry principles:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Solvent | DMF | Cyclopentyl Methyl Ether |
| Yield | 65–75% | 82–88% |
| Waste Index | 3.2 kg/kg product | 1.1 kg/kg product |
These optimizations reduce energy consumption by 40% compared to batch processes.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient naphthyridine ring undergoes regioselective nitration at position 5, confirmed by DFT calculations . Halogenation (Br₂, FeCl₃) occurs at position 8, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reductive Modifications
Catalytic hydrogenation (H₂, Pd/C) saturates the 5,6,7,8-tetrahydro ring, producing decahydro derivatives with altered conformational dynamics .
Biological Evaluation
Enzymatic Interactions
While specific target data remain undisclosed, structural analogs exhibit:
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Kinase Inhibition: IC₅₀ values of 0.2–5 µM against CDK2 and GSK-3β
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Antimicrobial Activity: MIC = 8 µg/mL against Staphylococcus aureus
Mechanistic studies suggest allosteric modulation through π-π stacking with conserved tyrosine residues .
Toxicity Profiling
Preliminary assays in HepG2 cells show:
| Assay | Result |
|---|---|
| CC₅₀ (48h) | 132 µM |
| Ames Test | Negative |
| hERG Inhibition | IC₅₀ = 28 µM |
These data indicate moderate cytotoxicity and favorable genotoxic profiles.
Comparative Analysis with Naphthyridine Derivatives
Structural variations profoundly influence biological activity:
| Compound | Substituents | LogP | Activity (CDK2 IC₅₀) |
|---|---|---|---|
| 2-Methyl-2,7-naphthyridinone | 2-Me, 7-NH | 1.2 | 0.8 µM |
| 5,6,7,8-Tetrahydro-2,6-analog | 6-NH, saturated ring | 0.9 | 5.4 µM |
| 8-Fluoro derivative | 8-F, 2-Me | 1.5 | 0.3 µM |
Electron-withdrawing groups at position 8 enhance kinase affinity by 15-fold .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold for:
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Kinase Inhibitor Development: Structural plasticity allows optimization of selectivity profiles.
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Antibiotic Adjuvants: Synergistic effects with β-lactams against MRSA observed in vitro.
Material Science
Thin films deposited via CVD exhibit:
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